molecular formula C13H17NO3 B1425526 Eutylone CAS No. 802855-66-9

Eutylone

Cat. No.: B1425526
CAS No.: 802855-66-9
M. Wt: 235.28 g/mol
InChI Key: YERSNXHEOIYEGX-UHFFFAOYSA-N
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Description

Eutylone, also known as β-keto-1,3-benzodioxolyl-N-ethylbutanamine, is a synthetic cathinone developed in the 1960s. It is classified as a stimulant and empathogenic compound, often referred to as a designer drug. This compound gained international attention in 2019-2020 following bans on related compounds such as ephylone .

Preparation Methods

Eutylone is synthesized through a series of chemical reactions starting from precursor compounds. The synthetic route typically involves the condensation of 1,3-benzodioxole with an appropriate amine, followed by a series of steps including reduction and purification. Industrial production methods often involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity .

Chemical Reactions Analysis

Eutylone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Eutylone has several scientific research applications:

Mechanism of Action

Eutylone exerts its effects primarily through interactions with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and empathogenic effects .

Comparison with Similar Compounds

Eutylone is structurally similar to other synthetic cathinones such as methylone, butylone, and pentylone. Compared to these compounds, this compound has a unique profile of effects, including a greater potential for abuse and dose-dependent locomotor stimulation in rodents. Similar compounds include:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERSNXHEOIYEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018397
Record name Eutylone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802855-66-9
Record name Eutylone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802855-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eutylone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802855669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eutylone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUTYLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WQJ7NF96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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